molecular formula C21H16BrN3S B3015033 2-(4-Bromophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1223959-74-7

2-(4-Bromophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No. B3015033
M. Wt: 422.34
InChI Key: YSWIIADACABMGY-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine” appears to be a complex organic compound. It contains a pyrazolo[1,5-a]pyrazine core, which is a type of heterocyclic compound. Heterocyclic compounds are those that contain a ring structure containing atoms of at least two different elements.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazolo[1,5-a]pyrazine core, followed by the addition of the 4-bromophenyl and 4-vinylbenzylthio groups. The exact methods would depend on the specific reactions involved.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl and vinylbenzylthio groups suggests that the compound may have interesting electronic properties.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The bromophenyl group, for example, might be susceptible to nucleophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen atom.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques

    A study detailed the synthesis of pyrazolo[1,5-a]pyrazine derivatives, including methods involving bromopyrazolo[1,5-a]pyrazines, which are key intermediates for synthesizing compounds like 2-(4-Bromophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine (Hrynyshyn et al., 2019).

  • Cytotoxicity Studies

    Another study synthesized new derivatives of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine, focusing on their structural characterization and cytotoxic activity (Hassan, Hafez, & Osman, 2014).

Biological Activities

  • Antimicrobial Activity

    The antimicrobial properties of pyrazolo[1,5-a]pyrazine derivatives were investigated, showing potential against various bacterial and fungal strains (Hrynyshyn et al., 2019).

  • DPP-4 Inhibitory Effects

    A study explored the DPP-4 inhibitory effects of thiosemicarbazones derived from pyrazole, highlighting one compound's significant inhibition potential in antidiabetic research (Sever et al., 2020).

Chemical Synthesis and Potential Uses

  • Efficient Synthesis Methods

    Research on the efficient synthesis of pyrazolo[1,5-a]pyrazines, including various derivatives, has been conducted to enhance the availability of these compounds for further applications (Fan et al., 2015).

  • Anticancer Activity

    Several studies have synthesized and evaluated the anticancer activities of pyrazolo[1,5-a]pyrazine derivatives, showing promising results against different cancer cell lines (Abdellatif et al., 2014; Liu et al., 2019; Saleh et al., 2020).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.


Future Directions

The study of complex organic compounds like this one is a vibrant field of research with many potential applications, including in pharmaceuticals, materials science, and more. Future research could explore the synthesis, properties, and potential uses of this compound in more detail.


properties

IUPAC Name

2-(4-bromophenyl)-4-[(4-ethenylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3S/c1-2-15-3-5-16(6-4-15)14-26-21-20-13-19(24-25(20)12-11-23-21)17-7-9-18(22)10-8-17/h2-13H,1,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWIIADACABMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine

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